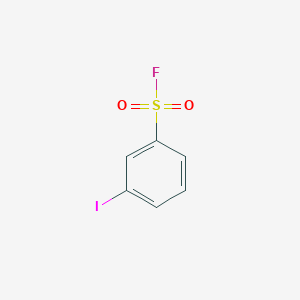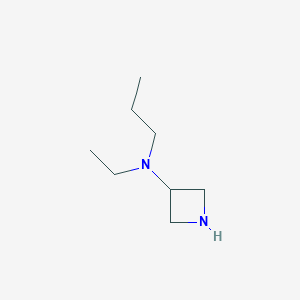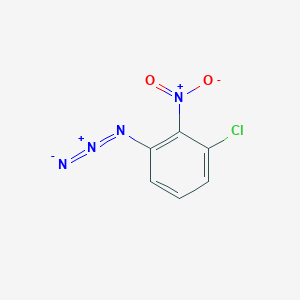
1-Azido-3-chloro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a chloro group (-Cl), and a nitro group (-NO₂) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-3-chloro-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, chlorination, and azidation of benzene derivatives. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce the chloro group.
Azidation: Finally, the chloro-nitrobenzene undergoes azidation using sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce the azido group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-3-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalyzed alkyne-azide cycloaddition (CuAAC) using copper sulfate (CuSO₄) and sodium ascorbate.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3-chloro-2-nitroaniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
1-Azido-3-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of biological labeling and imaging due to its ability to form stable triazole linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-azido-3-chloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group acts as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which affect the electron density on the benzene ring .
Comparaison Avec Des Composés Similaires
1-Azido-3-chloro-2-nitrobenzene can be compared with other aromatic azides and nitrobenzene derivatives:
1-Azido-2-nitrobenzene: Lacks the chloro group, resulting in different reactivity and applications.
3-Chloro-2-nitroaniline: Contains an amine group instead of an azido group, leading to different chemical properties and uses.
1-Azido-4-chloro-2-nitrobenzene:
Propriétés
Formule moléculaire |
C6H3ClN4O2 |
|---|---|
Poids moléculaire |
198.57 g/mol |
Nom IUPAC |
1-azido-3-chloro-2-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |
Clé InChI |
VXWFUQFLWVNDRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



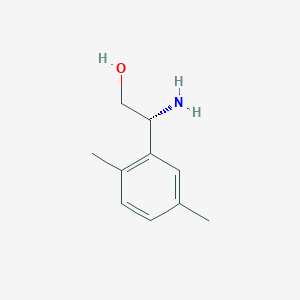
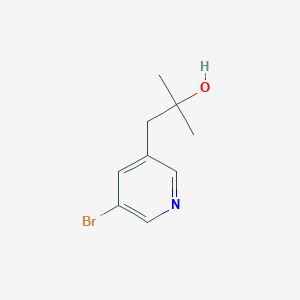
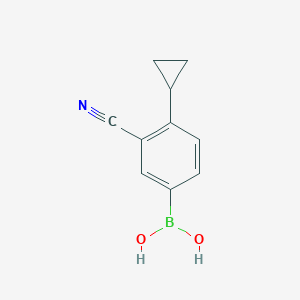


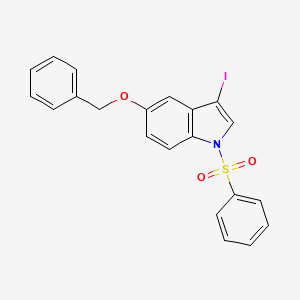
![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)




